

(+)-Intermedine: A Comprehensive Technical Guide on its Role as a Secondary Metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **(+)-Intermedine**

Cat. No.: **B7855035**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

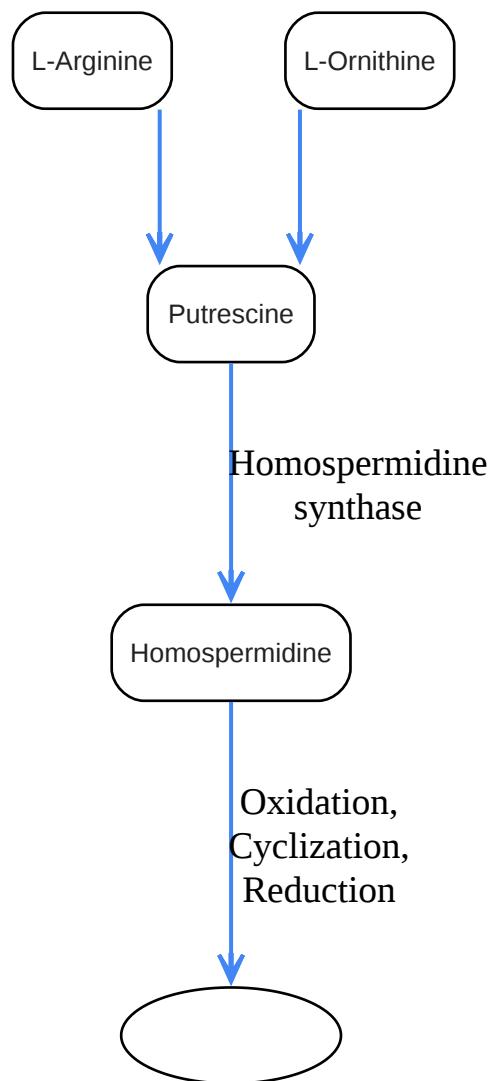
(+)-Intermedine, a member of the pyrrolizidine alkaloid (PA) class of secondary metabolites, is a naturally occurring compound found in various plant species, notably within the Boraginaceae family. Historically associated with hepatotoxicity, recent research has delved deeper into its complex biological activities and mechanisms of action. This technical guide provides a comprehensive overview of **(+)-Intermedine**, encompassing its chemical properties, natural occurrence, biosynthesis, and its multifaceted role as a secondary metabolite. A significant focus is placed on its toxicological profile, particularly the signaling pathways involved in its cytotoxic effects. This document aims to serve as an in-depth resource, presenting quantitative data in structured tables, detailing experimental protocols, and providing visual representations of key biological processes to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

(+)-Intermedine is a monoester pyrrolizidine alkaloid. Its structure consists of a retronecine base esterified with angelic acid.

Property	Value
Molecular Formula	C ₁₅ H ₂₅ NO ₅
Molecular Weight	299.36 g/mol
IUPAC Name	[(1R,7aR)-1-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl (2Z)-2-methylbut-2-enoate
CAS Number	10285-06-0
Appearance	Volatile solid
Solubility	Soluble in water
pKa	Weakly acidic

Natural Occurrence and Ecological Role

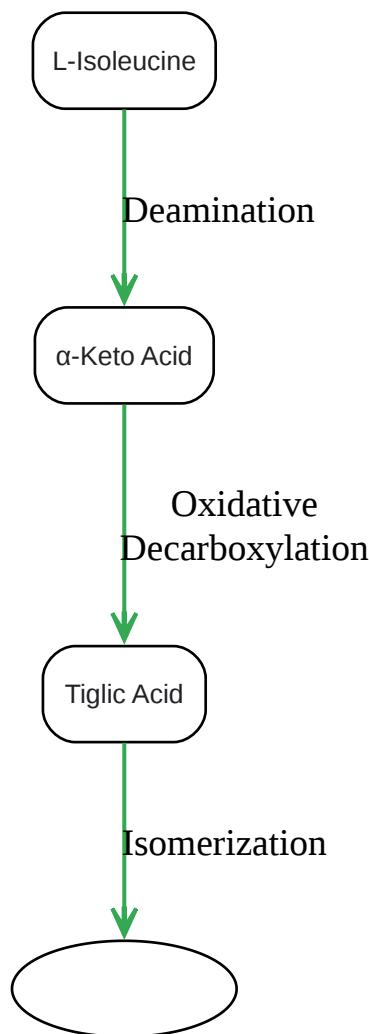

(+)-Intermedine is predominantly found in plants belonging to the Boraginaceae family, with *Symphytum officinale* (comfrey) being a notable source. It also occurs in other genera such as *Amsinckia*, *Heliotropium*, and *Echium*. As a secondary metabolite, **(+)-Intermedine** plays a crucial role in the chemical defense mechanisms of these plants, deterring herbivores due to its toxicity.^[1] The presence of **(+)-Intermedine** and other PAs in these plants can lead to contamination of honey, herbal remedies, and other agricultural products, posing a risk to human and animal health.

Biosynthesis

The biosynthesis of **(+)-Intermedine** involves two primary pathways: the formation of the necine base, retronecine, and the synthesis of the necic acid, angelic acid, followed by their esterification.

Biosynthesis of Retronecine

The biosynthesis of the retronecine core originates from L-arginine or L-ornithine, which are converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate. Through a series of oxidation, cyclization, and reduction reactions catalyzed by enzymes such as homospermidine synthase, the pyrrolizidine ring system of retronecine is formed.



[Click to download full resolution via product page](#)

Biosynthesis of the Retronecine Base.

Biosynthesis of Angelic Acid

Angelic acid is derived from the branched-chain amino acid L-isoleucine.^[2] The biosynthetic pathway involves the deamination of isoleucine to its corresponding α -keto acid, followed by a series of enzymatic modifications including oxidative decarboxylation to form tiglic acid, which is then isomerized to angelic acid.^{[2][3]}

[Click to download full resolution via product page](#)

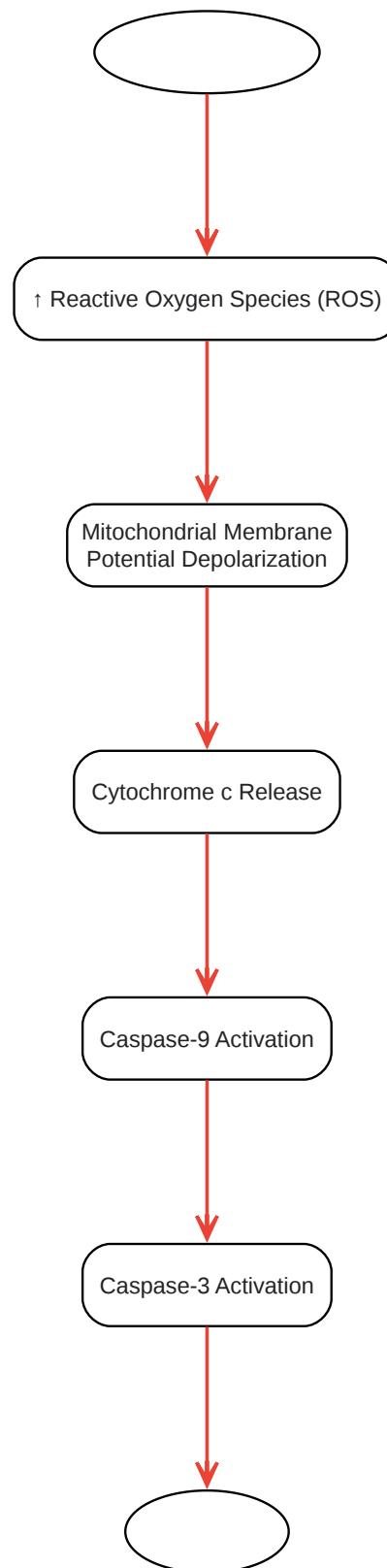
Biosynthesis of Angelic Acid.

Esterification

The final step in the biosynthesis of **(+)-Intermediate** is the esterification of the retronecine base with angelic acid. This reaction is catalyzed by an uncharacterized esterifying enzyme, which links the carboxyl group of angelic acid to the primary hydroxyl group of retronecine.

Biological Activities and Toxicology

The biological effects of **(+)-Intermediate** are primarily associated with its toxicity, particularly its hepatotoxicity. However, like other PAs, it is also being investigated for other potential pharmacological activities.


Hepatotoxicity and Mechanism of Action

(+)-Intermedine is a known hepatotoxin.^[4] Its toxicity is mediated by its metabolic activation in the liver by cytochrome P450 enzymes, which convert it into a reactive pyrrolic ester. This metabolite can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage and apoptosis.

The primary mechanism of **(+)-Intermedine**-induced hepatotoxicity involves the induction of mitochondria-mediated apoptosis. This process is characterized by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

The signaling pathway for **(+)-Intermedine**-induced apoptosis is as follows:

- Increased ROS Production: **(+)-Intermedine** treatment leads to a significant increase in intracellular ROS levels.
- Mitochondrial Membrane Potential (MMP) Depolarization: The elevated ROS causes a loss of MMP.
- Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm.
- Caspase Activation: Cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3.
- Apoptosis: Activated caspase-3 executes the final stages of apoptosis, leading to cell death.

[Click to download full resolution via product page](#)

Signaling Pathway of **(+)-Intermedine**-Induced Apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic effects of **(+)-Intermedine** have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Cell Line	IC ₅₀ (μM)
Primary mouse hepatocytes	239.39
Human hepatocytes (HepG2)	>334
Human embryonic kidney (HEK293)	>334

Data extracted from in vitro studies.

Genotoxicity, Neurotoxicity, and Carcinogenicity

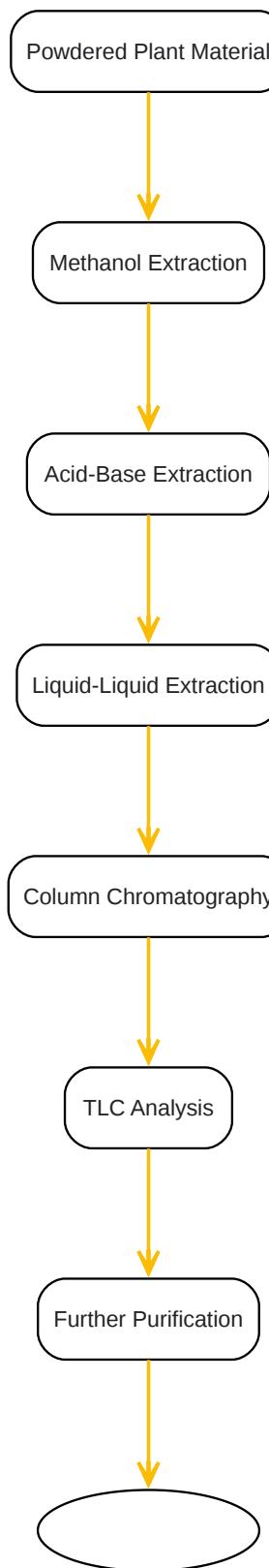
- Genotoxicity: As a pyrrolizidine alkaloid, **(+)-Intermedine** is considered to have genotoxic potential. Its reactive pyrrolic metabolites can form DNA adducts, which can lead to mutations and chromosomal damage.
- Neurotoxicity: While some pyrrolizidine alkaloids are known to be neurotoxic, specific data on the neurotoxicity of **(+)-Intermedine** is limited. General neurotoxic effects of PAs can include central nervous system disturbances.
- Carcinogenicity: The carcinogenicity of **(+)-Intermedine** has not been definitively established. However, due to its genotoxic nature and the known carcinogenicity of other PAs, it is considered a potential carcinogen. Long-term carcinogenicity studies are required for a conclusive assessment.

Experimental Protocols

Isolation and Purification of **(+)-Intermedine** from *Symphytum officinale*

This protocol outlines a general procedure for the extraction and purification of **(+)-Intermedine** from the roots of *Symphytum officinale*.

Materials:


- Dried and powdered *Symphytum officinale* roots
- Methanol
- 1 M Sulfuric acid
- Ammonia solution (25%)
- Dichloromethane
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvent system for column chromatography (e.g., dichloromethane:methanol gradient)
- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- Developing solvent for TLC (e.g., chloroform:methanol:ammonia)
- Dragendorff's reagent

Procedure:

- Extraction: Macerate the powdered root material with methanol for 24 hours at room temperature. Filter the extract and repeat the extraction process twice. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator.
- Acid-Base Extraction: Dissolve the crude extract in 1 M sulfuric acid. Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Basify the aqueous layer to pH 9-10 with ammonia solution.
- Liquid-Liquid Extraction: Extract the alkaloids from the basified aqueous solution with dichloromethane. Repeat the extraction three times. Combine the dichloromethane extracts,

dry over anhydrous sodium sulfate, and evaporate to dryness.

- Column Chromatography: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and apply it to a silica gel column. Elute the column with a gradient of dichloromethane and methanol.
- Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (alkaloids appear as orange-red spots).
- Purification: Combine the fractions containing **(+)-Intermedine** and further purify by preparative TLC or HPLC if necessary.

[Click to download full resolution via product page](#)**Workflow for the Isolation of *(+)-Intermedine*.**

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start with a low percentage of acetonitrile and increase over time.

Procedure:

- Standard Preparation: Prepare a stock solution of **(+)-Intermedine** standard of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Extract the plant material or other samples as described in the isolation protocol. Dissolve a known amount of the final extract in the mobile phase. Filter the sample through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min
 - Injection volume: 20 μ L
 - Column temperature: 25 °C
 - Detection wavelength: 220 nm
- Analysis: Inject the standard solutions to construct a calibration curve (peak area vs. concentration). Inject the sample solutions and determine the peak area of **(+)-Intermedine**.

- Quantification: Calculate the concentration of **(+)-Intermedine** in the sample using the calibration curve.

Cell Viability Assay (MTT Assay)

Materials:

- Hepatocyte cell line (e.g., HepG2)
- Cell culture medium (e.g., DMEM) with 10% FBS
- (+)-Intermedine** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well microplate
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of **(+)-Intermedine** (typically ranging from 1 to 500 μ M) for 24 or 48 hours. Include a vehicle control (DMSO) and a negative control (untreated cells).
- MTT Addition: After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37 °C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Calculation: Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

- Hepatocyte cell line
- **(+)-Intermedine**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells and treat with different concentrations of **(+)-Intermedine** for a specified time (e.g., 24 hours).
- Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
- Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Live cells: Annexin V-negative and PI-negative
 - Early apoptotic cells: Annexin V-positive and PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

(+)-Intermedine, as a pyrrolizidine alkaloid, presents a dual profile of significant toxicological concern and potential for further scientific investigation. Its well-established hepatotoxicity,

mediated through the induction of mitochondria-mediated apoptosis, underscores the health risks associated with the consumption of plants containing this secondary metabolite. The detailed understanding of its chemical properties, biosynthesis, and mechanisms of action provided in this guide is crucial for risk assessment and the development of mitigation strategies in food and herbal medicine safety. Furthermore, the elucidation of its biological activities and signaling pathways may open avenues for its use as a pharmacological tool or a lead compound in drug discovery, provided its toxic properties can be effectively managed or modified. The experimental protocols detailed herein offer a practical framework for researchers to further explore the multifaceted nature of **(+)-Intermedine**. Continued research into its in vivo pharmacokinetics, metabolism, and broader toxicological profile is essential for a complete understanding of its impact on biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Angelic acid | 565-63-9 | Benchchem [benchchem.com]
- 3. acs.org [acs.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(+)-Intermedine: A Comprehensive Technical Guide on its Role as a Secondary Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7855035#intermedine-and-its-role-as-a-secondary-metabolite>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com